anabaenopeptin G

Description

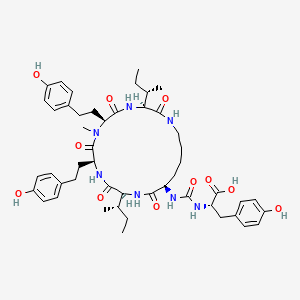

Structure

2D Structure

Properties

Molecular Formula |

C49H67N7O11 |

|---|---|

Molecular Weight |

930.1 g/mol |

IUPAC Name |

(2S)-2-[[(3S,6S,9S,12S,15R)-3,12-bis[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C49H67N7O11/c1-6-29(3)41-45(62)50-27-9-8-10-37(52-49(67)53-39(48(65)66)28-33-15-23-36(59)24-16-33)43(60)54-42(30(4)7-2)46(63)51-38(25-17-31-11-19-34(57)20-12-31)47(64)56(5)40(44(61)55-41)26-18-32-13-21-35(58)22-14-32/h11-16,19-24,29-30,37-42,57-59H,6-10,17-18,25-28H2,1-5H3,(H,50,62)(H,51,63)(H,54,60)(H,55,61)(H,65,66)(H2,52,53,67)/t29-,30-,37+,38-,39-,40-,41-,42-/m0/s1 |

InChI Key |

HXYYQLNMRLHXGK-KORPHNGVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N1)NC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)[C@@H](C)CC)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(C)CC)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O |

Synonyms |

anabaenopeptin G |

Origin of Product |

United States |

Biosynthesis of Anabaenopeptin G

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line Characterization

The synthesis of anabaenopeptin G is carried out by a large, multienzyme complex known as a non-ribosomal peptide synthetase (NRPS). This assembly line operates in a modular fashion, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. frontiersin.orgnih.gov The entire process follows a thio-template mechanism, where the amino acid substrates are activated and tethered to the enzyme complex before being sequentially condensed to form the final hexapeptide. frontiersin.org

Modular Architecture and Catalytic Domains of Anabaenopeptin Synthetases

The NRPS machinery responsible for anabaenopeptin synthesis, encoded by the apt gene cluster, is comprised of multiple proteins (synthetases) that house a series of catalytic domains organized into modules. nih.govasm.org Each module typically contains a core set of domains: an Adenylation (A) domain, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and a Condensation (C) domain. frontiersin.orgmdpi.com

In the case of anabaenopeptin synthesis in cyanobacteria like Planktothrix agardhii, the producer of this compound, the NRPS system is encoded by a series of genes, such as aptA, aptB, aptC, and aptD. asm.orgmdpi.com These genes collectively code for the six modules required to assemble the hexapeptide structure. nih.gov The general modular organization is as follows:

AptA: A bimodular protein that initiates the synthesis. asm.org

AptB: A single module protein. asm.org

AptC: A bimodular protein that often includes a Methyltransferase (M) domain for the N-methylation of an amino acid residue. asm.orgmdpi.com

AptD: The final module which includes a Thioesterase (TE) domain responsible for the release and cyclization of the completed peptide chain. nih.gov

Additional domains, such as an Epimerization (E) domain, are also present within the assembly line to modify the stereochemistry of specific amino acids, for instance, the conversion of L-Lysine to D-Lysine, a conserved feature in anabaenopeptins. frontiersin.orgmdpi.com

Table 1: General Modular Architecture of Anabaenopeptin Synthetases

| Gene | Synthetase | Number of Modules | Key Catalytic Domains |

| aptA | AptA | 2 | A, T, C, E |

| aptB | AptB | 1 | A, T, C |

| aptC | AptC | 2 | A, T, C, M |

| aptD | AptD | 1 | A, T, C, TE |

Role of Adenylation, Thiolation, and Condensation Domains in Peptide Elongation

The coordinated action of the A, T, and C domains within each module drives the elongation of the peptide chain. nih.gov

Adenylation (A) Domain: This domain acts as the "gatekeeper" for amino acid selection. nih.gov It specifically recognizes and activates a particular amino acid by hydrolyzing ATP to form an aminoacyl-adenylate intermediate. frontiersin.org The specificity of the A-domain dictates which amino acid is incorporated at each position in the peptide. nih.gov

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the T-domain, where it becomes covalently bound to a phosphopantetheine (PPant) prosthetic group. rsc.org This flexible arm shuttles the growing peptide chain between the different catalytic sites of the NRPS. rsc.org

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond. It facilitates the nucleophilic attack of the amino group of the amino acid tethered to its own module's T-domain on the thioester-linked peptide chain held by the T-domain of the preceding module. researchgate.net This results in the elongation of the peptide by one amino acid. researchgate.net

This cycle of adenylation, thiolation, and condensation is repeated for each module in the assembly line until the full-length linear peptide is synthesized. researchgate.net

Genetic Organization of the apt Gene Cluster for Anabaenopeptin Biosynthesis

The genes encoding the anabaenopeptin synthetases are organized into a contiguous cluster, referred to as the apt gene cluster. nih.govasm.org In Planktothrix agardhii, this cluster spans approximately 24 kbp and, in addition to the core synthetase genes (aptA-D), often includes a gene encoding an ABC transporter (aptE), which is presumed to be involved in the transport of the final anabaenopeptin product out of the cell. frontiersin.org

Comparative Analysis of apt Gene Clusters Across Cyanobacterial Genera

Table 2: Comparison of apt Gene Cluster Features in Different Cyanobacteria

| Feature | Planktothrix | Anabaena | Nostoc | Nodularia |

| Core Genes | aptA, aptB, aptC, aptD | aptA1, aptA2, aptB, aptC, aptD | aptA, aptB, aptC, aptD | aptA, aptB, aptC, aptD |

| Starter Module(s) | Single (aptA) | Dual (aptA1, aptA2) | Single (aptA) | Single (aptA) |

| Associated Genes | aptE (ABC transporter), hph genes | aptF (transporter-like), hph genes | hph genes | hph genes |

| Notable Features | High similarity to Microcystis apt cluster. frontiersin.org | Presence of alternative starter modules. asm.org |

Diversity of Starter Modules and Their Substrate Specificity

A key mechanism for generating structural diversity in anabaenopeptins is the variation in the starter module, which incorporates the exocyclic amino acid at position 1. frontiersin.org In some species, like Anabaena sp. 90, the apt gene cluster contains two alternative starter modules, encoded by aptA1 and aptA2, each with different substrate specificities, allowing for the production of multiple anabaenopeptin variants by a single organism. asm.org

In contrast, Planktothrix agardhii typically has a single starter module within the AptA protein. asm.org The diversity in the exocyclic amino acid in Planktothrix strains is often achieved through the promiscuity of the first adenylation domain (A1 domain of AptA). nih.gov This domain can recognize and activate multiple, sometimes chemically distinct, amino acids like arginine and tyrosine. rsc.org For this compound, which has a tyrosine residue at the exocyclic position, the A1 domain of the respective Planktothrix agardhii strain's AptA synthetase exhibits specificity for tyrosine. nih.gov

Integration of L-Homophenylalanine (hphABCD) Biosynthetic Enzymes in the Pathway

Many anabaenopeptins, including this compound, contain the non-proteinogenic amino acid L-homophenylalanine (Hph) or its hydroxylated derivative, L-homotyrosine (Hty). The biosynthesis of these precursors is not part of the core NRPS machinery but is provided by a separate set of enzymes encoded by the hphABCD gene cluster. nih.govacs.org

In several anabaenopeptin-producing cyanobacteria, including Nostoc punctiforme and Sphaerospermopsis torques-reginae, the hphABCD gene cluster is physically linked to the apt gene cluster. nih.govacs.orgplos.org This co-localization suggests a functional integration, where the hph genes provide the necessary homoamino acid substrates for incorporation by the anabaenopeptin synthetase. nih.gov The proposed biosynthetic pathway for L-homophenylalanine starts from L-phenylalanine and is homologous to the biosynthesis of leucine. plos.orgnih.gov

Enzymatic Modifications and Structural Diversification Mechanisms

The intricate structure of this compound is the result of a series of specific enzymatic modifications that occur during its assembly on the NRPS scaffold. These modifications, catalyzed by specialized domains integrated within the NRPS modules, are crucial for the final chemical identity and biological activity of the molecule. Furthermore, the inherent flexibility of certain enzymatic domains allows for the production of a suite of related anabaenopeptin variants, a phenomenon known as structural diversification.

Key Enzymatic Modifications in this compound Synthesis

Several key enzymatic modifications are essential for the formation of this compound:

Epimerization: The lysine (B10760008) residue at position 2 is incorporated as L-lysine, its natural stereoisomer. However, in the final this compound molecule, it exists as D-lysine. This stereochemical conversion is catalyzed by an epimerization (E) domain located within the first module of the ApnA protein. nih.govasm.org The E-domain acts on the L-lysine residue after it has been attached to the adjacent thiolation (T) domain, converting it to its D-epimer before the subsequent condensation reaction.

N-methylation: The homotyrosine (Hty) residue at position 5 is N-methylated to form N-methylhomotyrosine (N-MeHty). This modification is carried out by an N-methyltransferase (NMT) domain , which is integrated into the corresponding NRPS module on the ApnC protein. asm.org The NMT domain utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor, attaching the methyl group to the amino group of the Hty residue while it is tethered to the T-domain.

Ureido Bond Formation: A hallmark of all anabaenopeptins is the ureido bond that links the exocyclic amino acid (Tyrosine in this compound) to the ε-amino group of the D-lysine at position 2. The precise mechanism for the formation of this bond is complex and is believed to be catalyzed by a specialized type of condensation (C) domain . This domain facilitates the reaction between the carboxyl group of the activated exocyclic amino acid and the side-chain amino group of lysine, forming the characteristic ureido linkage.

Cyclization: The final step in the biosynthesis is the release of the linear hexapeptide from the NRPS assembly line and its simultaneous cyclization. This is accomplished by a thioesterase (TE) domain located at the end of the final module, ApnD. nih.gov The TE domain cleaves the thioester bond that tethers the completed peptide chain to the NRPS, and in a concerted reaction, catalyzes the formation of a peptide bond between the C-terminus of the isoleucine at position 6 and the ε-amino group of the D-lysine at position 2, thereby forming the cyclic core of this compound.

Table 1: Key Enzymatic Domains in this compound Biosynthesis

| Domain | Function | Location in NRPS | Substrate/Target |

|---|---|---|---|

| Adenylation (A) | Recognizes and activates specific amino acids | Within each module | Amino acids (Tyr, Lys, Ile, Hty) |

| Thiolation (T) | Covalently binds and transfers the growing peptide chain | Within each module | Activated amino acids/peptides |

| Condensation (C) | Catalyzes peptide bond formation | Between modules | Two adjacent amino acids |

| Epimerization (E) | Converts L-amino acid to D-amino acid | Module 2 (ApnA) | L-Lysine |

| N-methyltransferase (NMT) | Adds a methyl group to an amino group | Module 5 (ApnC) | Homotyrosine |

| Thioesterase (TE) | Releases and cyclizes the final peptide | Final module (ApnD) | Linear hexapeptide |

Mechanisms of Structural Diversification

The production of this compound is often accompanied by the synthesis of other closely related anabaenopeptin variants in the same organism. This structural diversification arises primarily from the "relaxed" substrate specificity of certain adenylation (A) domains within the NRPS machinery.

The A-domain is responsible for selecting and activating the specific amino acid that will be incorporated at its corresponding position in the peptide. While many A-domains are highly specific for a single amino acid, some exhibit a degree of promiscuity, allowing them to recognize and activate a small range of structurally similar amino acids.

In the case of anabaenopeptins produced by Planktothrix, the A-domain of the first module (ApnA A1), which selects the exocyclic amino acid, is known to be particularly flexible. frontiersin.org For instance, the same enzyme that incorporates Tyrosine to produce this compound can also incorporate Arginine, leading to the co-production of anabaenopeptin H. nih.gov This substrate promiscuity at the exocyclic position is a major driver of the chemical diversity observed in the anabaenopeptin family. Similarly, variations in the A-domains of other modules can lead to the incorporation of different amino acids within the cyclic core, further expanding the array of anabaenopeptin congeners produced by a single organism.

Structural Features and Molecular Architectures of Anabaenopeptin G and Its Congeners

General Cyclic Hexapeptide Core Structure with Ureido Linkage

Anabaenopeptins are defined by a core structure consisting of a five-amino-acid ring and an exocyclic amino acid. frontiersin.orgmdpi.com A distinctive feature of this class of peptides is the ureido linkage that connects the exocyclic amino acid (at position 1) to the α-amino group of the lysine (B10760008) residue at position 2. nih.govencyclopedia.pub This ureido bond is considered an exclusive characteristic of anabaenopeptins among cyanopeptides. nih.govencyclopedia.pub The general structure can be represented as X¹-CO-[Lys²-X³-X⁴-MeX⁵-X⁶], where the bracket denotes the cyclic portion of the peptide. nih.govencyclopedia.pub

The cyclic nature of the peptide core is formed by a peptide bond between the C-terminal carboxyl group of the amino acid at position 6 and the ε-amino group of the conserved D-lysine at position 2. mdpi.comnih.govencyclopedia.pub This unique cyclization strategy, coupled with the ureido linkage, creates a rigid and conformationally constrained molecule. nih.gov

Conserved D-Lysine Residue and its Role in Cyclization

Furthermore, the α-amino group of this same D-Lys residue is involved in the formation of the characteristic ureido bridge that connects the exocyclic amino acid to the cyclic core. nih.govmdpi.com The conservation of D-Lys at this position underscores its fundamental importance for the structural integrity and classification of a peptide as an anabaenopeptin. nih.gov While cyanobacterial anabaenopeptins consistently feature D-Lys, some variants from sponges have been found to contain L-lysine at this position. nih.govnih.gov

Amino Acid Composition and Positional Variability in Anabaenopeptin G

The significant diversity observed among anabaenopeptin congeners arises from the variability of amino acid residues at specific positions within the molecule. This compound, for instance, has the specific amino acid sequence: Tyr-CO-[Lys-Ile-Hty-MeHty-Ile]. mdpi.com

Exocyclic Amino Acid Diversity (Position 1)

Position 1, the exocyclic amino acid, exhibits the greatest degree of variability among anabaenopeptins. nih.govmdpi.com This position can be occupied by a wide range of both polar and non-polar amino acids. nih.gov For example, this compound contains a Tyrosine (Tyr) residue at this position. mdpi.com Other common exocyclic residues include Arginine (Arg), as seen in anabaenopeptin B, and Phenylalanine (Phe). researchgate.netmdpi.com The diversity at this position is a key contributor to the wide range of biological activities observed for different anabaenopeptin congeners. mdpi.com Some less common exocyclic amino acids have also been identified, such as a glutamate (B1630785) residue in the variant MM823 and homoarginine in AP KT864. mdpi.com

Variable Amino Acid Residues within the Cyclic Core (Positions 3, 4, 5, 6)

Substantial amino acid variability also occurs within the pentapeptide ring at positions 3, 4, 5, and 6. mdpi.comnih.gov

Position 3: In this compound, this position is occupied by Isoleucine (Ile). mdpi.com Valine (Val) is also frequently found at this position in other anabaenopeptins. mdpi.com

Position 4: this compound contains a Homotyrosine (Hty) residue at this position. mdpi.com Homophenylalanine (Hph) is another common amino acid found here. mdpi.com The presence of a homo-amino acid at position 4 is a frequent feature of many anabaenopeptins. mdpi.comnih.gov

Position 5: This position is typically occupied by an N-methylated amino acid. mdpi.comnih.govnih.gov In this compound, this is N-methylhomotyrosine (MeHty). mdpi.com N-methylalanine (MeAla) is another common residue at this position. mdpi.com

Position 6: this compound has an Isoleucine (Ile) at this position. mdpi.com Phenylalanine (Phe) is also commonly found at the C-terminal position of the ring. mdpi.com

This combinatorial variation of amino acids at these positions has led to the identification of over 100 different anabaenopeptin congeners. nih.govresearchgate.net

Mechanisms of Biological Activity of Anabaenopeptin G

Structural Basis of Anabaenopeptin G–Enzyme Interactions

The general structure of anabaenopeptins consists of a five-membered peptide ring connected to an exocyclic amino acid via a ureido bond. mdpi.comnih.gov The formula is typically represented as X¹-CO-[Lys²-X³-X⁴-MeX⁵-X⁶], where the D-lysine at position 2 is a conserved feature. mdpi.com The significant inhibitory potency of this compound against carboxypeptidase A is largely attributed to its exocyclic tyrosine residue. mdpi.com Structure-activity relationship studies have revealed that a hydrophobic amino acid in this exocyclic position significantly enhances inhibitory activity compared to polar residues. mdpi.com The linear part of the anabaenopeptin molecule, the exocyclic residue, is thought to penetrate the active site pocket of the target enzyme, while the cyclic portion can block the entrance to the active site channel. nih.gov This dual-mode of interaction likely contributes to the high affinity and specificity of this compound for carboxypeptidase A.

Co-crystallization Studies and Active Site Binding Modes

While specific co-crystallization studies for this compound with its target enzymes are not extensively detailed in the available literature, significant insights can be drawn from studies on closely related anabaenopeptins, such as anabaenopeptins B, C, and F. rcsb.orgnih.gov These studies have utilized X-ray crystallography to determine the binding modes of anabaenopeptins within the active sites of proteases, particularly carboxypeptidases. rcsb.orgresearchgate.net

Co-crystallization of anabaenopeptins B, C, and F with a surrogate protease, porcine carboxypeptidase B (CPB), has provided a detailed view of how these large molecules (~850 Da) interact with the enzyme's active site. rcsb.orgnih.govresearchgate.net The crystal structures reveal that the anabaenopeptin molecule acts like a "plug," effectively filling and blocking the active site channel, which prevents substrate access. nih.govresearchgate.net The cyclic pentapeptide portion of the anabaenopeptin serves as this plug, while the exocyclic amino acid side chain extends into the S1' binding pocket of the enzyme. rcsb.orgnih.gov This binding mode is crucial for its inhibitory function. The ureido linkage, a unique feature of anabaenopeptins, imparts a conformational rigidity that is important for this biological activity. nih.gov

Structural modeling has further confirmed the importance of the exocyclic residue for binding. nih.gov For instance, in the inhibition of carboxypeptidase B by anabaenopeptin B, the exocyclic arginine is critical for the interaction. nih.gov Although not a direct study of this compound, these findings strongly suggest a similar binding mechanism where the exocyclic tyrosine of this compound would play a pivotal role in its specific interaction with the active site of carboxypeptidase A.

Elucidation of Key Binding Determinants and Catalytic Inhibition

The potent inhibitory activity of this compound against carboxypeptidase A is underscored by its remarkably low IC₅₀ value, which has been reported to be as low as 1.9 nM to 0.002 µM. mdpi.comnih.gov This high potency is directly linked to the specific structural features of the molecule, particularly the amino acid at the exocyclic position (position 1).

Structure-activity relationship (SAR) studies have consistently highlighted the critical role of the exocyclic amino acid in determining the inhibitory potency and selectivity of anabaenopeptins. mdpi.comfrontiersin.org For carboxypeptidase A inhibition, there is a clear preference for aromatic or large aliphatic side chains at the exocyclic position. nih.govfrontiersin.org This is exemplified by comparing this compound, which has a tyrosine (Tyr) residue, with anabaenopeptin H, which has an arginine (Arg) residue. This compound inhibits carboxypeptidase A with an IC₅₀ value approximately three orders of magnitude lower than that of anabaenopeptin H. mdpi.com This demonstrates the profound impact of the exocyclic residue on inhibitory strength.

The key binding determinants for this compound's inhibition of carboxypeptidase A can be summarized as:

The Exocyclic Tyrosine: This residue fits favorably into the S1' binding pocket of carboxypeptidase A, which has a preference for aromatic side chains. nih.gov

The Cyclic Pentapeptide Core: This rigid structure acts as a plug, physically obstructing the active site of the enzyme. nih.govresearchgate.net

The Ureido Bond: This linkage provides conformational stability to the molecule, which is crucial for effective binding. nih.gov

The mechanism of catalytic inhibition by this compound involves the linear part of the molecule mimicking the carboxy-terminus of the enzyme's natural substrate, allowing it to penetrate the active site pocket. mdpi.com Subsequently, the cyclic portion of the anabaenopeptin blocks the entrance to the active site channel, preventing the enzyme from interacting with its actual substrate molecules. mdpi.com

| Inhibitory Activity of this compound | |

| Target Enzyme | Carboxypeptidase A (CPA) |

| Reported IC₅₀ | 1.9 nM - 0.002 µM |

Structure Activity Relationship Sar Studies of Anabaenopeptin G and Its Analogs

Influence of Exocyclic Amino Acid Variation on Enzyme Inhibition Potency and Selectivity

The general structure of anabaenopeptins consists of a five-membered peptide ring connected via a ureido bond to an exocyclic amino acid at position 1 (X¹). mdpi.commdpi.com Research has consistently shown that the nature of this exocyclic amino acid plays a pivotal role in determining the inhibitory potency and selectivity of anabaenopeptins against various enzymes. nih.gov

The variation in this position is a key determinant of the molecule's bioactivity. nih.gov For instance, anabaenopeptins with hydrophobic amino acids in the exocyclic position generally exhibit significantly increased activity compared to those with polar residues. mdpi.com A striking example of this is the comparison between anabaenopeptin G, which has a tyrosine (Tyr) residue at position 1, and anabaenopeptin H, which has an arginine (Arg) residue. This compound is a potent inhibitor of carboxypeptidase A (CPA), with a reported IC₅₀ value of 1.9 nM. nih.gov This is approximately three orders of magnitude lower than that of anabaenopeptin H, highlighting the critical influence of the exocyclic residue. mdpi.com

While this compound is a powerful CPA inhibitor, other analogs show different selectivities. Anabaenopeptin B, which contains an exocyclic arginine, is a highly potent inhibitor of carboxypeptidase B (CPB), with an IC₅₀ value of 0.2 nM. nih.gov Structural modeling has confirmed that the arginine at position 1 is crucial for this specific binding and inhibition. nih.gov

The influence of the exocyclic amino acid extends to other enzyme classes as well, such as serine proteases, although the inhibition is often more moderate and highly congener-specific. nih.govmdpi.com For example, anabaenopeptins with certain residues might inhibit elastase but show no activity against trypsin or chymotrypsin. mdpi.com This variability underscores the role of the exocyclic amino acid as a primary determinant for the specific interaction between the anabaenopeptin and the active site of its target enzyme. mdpi.com The diversity in this position arises from the relaxed substrate specificity of the first adenylation (A₁) domain of the anabaenopeptin synthetase (ApnA) enzyme, which can activate different amino acids. frontiersin.orgnih.gov

The following table summarizes the inhibitory activities of selected anabaenopeptin analogs with variations in the exocyclic amino acid, demonstrating the impact on potency and selectivity.

| Anabaenopeptin Analog | Exocyclic Amino Acid (X¹) | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| This compound | Tyrosine (Tyr) | Carboxypeptidase A (CPA) | 1.9 nM | nih.gov |

| Anabaenopeptin H | Arginine (Arg) | Carboxypeptidase A (CPA) | 3.7 µM | mdpi.com |

| Anabaenopeptin B | Arginine (Arg) | Carboxypeptidase B (CPB) | 0.2 nM | nih.gov |

| Anabaenopeptin F | Arginine (Arg) | Elastase | µM range | asm.org |

| Oscillamide Y | Tyrosine (Tyr) | Chymotrypsin | <50 µM | nih.gov |

| Anabaenopeptin MM823 | Not Specified | Elastase | <50 µM | nih.gov |

Contributions of Cyclic Core Amino Acid Substitutions to Biological Activity

Position 2 is the most conserved, invariably occupied by a D-lysine (D-Lys) residue, which is considered essential for the inhibition of enzymes like carboxypeptidase A. nih.govasm.org The cyclization of the peptide occurs between the C-terminal carboxyl group and the ε-amino group of this lysine (B10760008). mdpi.com

The amino acids at positions 3, 4, 5, and 6 are variable, leading to a vast number of anabaenopeptin congeners. researchgate.net Studies on the contribution of these positions have yielded somewhat contrasting results. An alanine (B10760859) scan of brunsvicamide A, an anabaenopeptin-type peptide, where each amino acid in the cyclic core was individually replaced by alanine, suggested that these substitutions had no significant effect on its bioactivity against protein tyrosine phosphatase B. asm.org This study concluded that for brunsvicamide, only the exchange of the exocyclic amino acid significantly impacted activity. asm.org

However, other studies indicate that the core structure is indeed important. For example, in the study of namalide, a related peptide with a smaller, 13-membered macrolactam core, synthetic analogs containing L-Lys or L-allo-Ile (in place of the natural core residues) lost their ability to inhibit carboxypeptidase A at submicromolar concentrations. acs.org This demonstrates that for certain scaffolds, the integrity and specific stereochemistry of the cyclic core are crucial for maintaining biological activity. acs.org Furthermore, some discrepancies in activity that cannot be explained by the exocyclic residue alone suggest that other parts of the structure, including the cyclic core, must have an effect. mdpi.com

Analysis of naturally occurring anabaenopeptins reveals certain trends in the amino acid composition of the variable positions in the cyclic core, which may reflect an evolutionary optimization for certain biological activities.

The table below summarizes the known contributions and observed variability of the amino acids within the cyclic core.

| Position | Common Amino Acids | Contribution to Activity | Reference |

|---|---|---|---|

| 2 | D-Lysine (conserved) | Essential for carboxypeptidase A inhibition. asm.org Forms the cyclization point. mdpi.com | mdpi.comasm.org |

| 3 | Valine, Isoleucine | Contributes to the overall conformation. In some scaffolds (e.g., namalide), substitution can abolish activity. acs.org | mdpi.comacs.org |

| 4 | Homotyrosine (Hty), Homophenylalanine (Hph) | Contributes to the overall conformation and potential secondary interactions with the target enzyme. | mdpi.com |

| 5 | N-methylalanine (MeAla), N-methylhomotyrosine (MeHty) | N-methylation is a common feature. nih.gov May influence conformational rigidity and resistance to proteolysis. | mdpi.comnih.gov |

| 6 | Phenylalanine, Isoleucine | Contributes to the overall hydrophobicity and shape of the molecule. | mdpi.com |

Insights from Quantitative Structure-Activity Relationship (QSAR) Modeling in Anabaenopeptin Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. ijapbjournal.com This approach is a cornerstone of modern drug discovery, allowing researchers to predict the activity of new, untested compounds and to understand the key physicochemical properties that drive biological effects. meilerlab.orgnih.gov

QSAR models are built by calculating a set of numerical values, known as molecular descriptors, for each compound in a dataset. meilerlab.org These descriptors can represent various aspects of the molecule, from simple 1D properties like molecular weight and logP, to 2D features like topological indices, and complex 3D properties like molecular shape and electrostatic fields. nih.govneovarsity.org Using statistical and machine learning techniques, a mathematical model is then created that correlates these descriptors with the measured biological activity (e.g., IC₅₀ values). meilerlab.org

While detailed, published QSAR studies focusing specifically on this compound are not abundant in the available literature, the principles of QSAR are directly applicable to this class of compounds. Given the large number of known anabaenopeptin congeners, QSAR would be a powerful tool to:

Predict the enzyme inhibitory potency of newly discovered or synthetically designed anabaenopeptin analogs.

Identify the key structural features (e.g., hydrophobicity, steric bulk, charge distribution) in both the exocyclic residue and the cyclic core that are most important for activity against specific enzymes like CPA, CPB, or various proteases.

Guide the rational design of new analogs with enhanced potency or improved selectivity.

Perform virtual screening of large chemical libraries to identify novel scaffolds that might mimic the pharmacophore of anabaenopeptins. nih.gov

The development of QSAR models for anabaenopeptins has been reported, indicating its application in this field of research. researcher.life The general workflow for a QSAR study on anabaenopeptins would follow a standard procedure.

The table below outlines the conceptual steps involved in a QSAR study.

| Step | Description | Relevance to Anabaenopeptins |

|---|---|---|

| 1. Data Collection | Gather a dataset of anabaenopeptin analogs with measured biological activity (e.g., IC₅₀ values) against a specific target enzyme. | Utilize published data on various anabaenopeptins (A, B, G, H, etc.) and their inhibitory effects on enzymes like CPA. |

| 2. Structure Generation & Optimization | Create 2D or 3D models of each anabaenopeptin molecule and optimize their geometry to find the most stable conformation. | Build 3D structures for each analog, considering the stereochemistry of the amino acids. |

| 3. Descriptor Calculation | Calculate a wide range of molecular descriptors (e.g., constitutional, topological, electrostatic, quantum-chemical) for each molecule. | Descriptors would quantify properties of the exocyclic and cyclic amino acids, such as size, polarity, and charge. |

| 4. Model Development | Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) or machine learning (e.g., Artificial Neural Networks, Support Vector Machines) to build a predictive model. | The model would take the form of an equation: Activity = f(Descriptor 1, Descriptor 2, ...). |

| 5. Model Validation | Rigorously test the model's predictive power using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not overfitted. | Ensure the model can accurately predict the activity of anabaenopeptins not used in its creation. |

| 6. Interpretation & Application | Analyze the model to understand which descriptors (and thus which structural properties) are most important for activity. Use the model to predict the activity of new compounds. | Determine, for example, the optimal hydrophobicity or size of the exocyclic residue for maximizing CPA inhibition. |

Ecological Functions and Roles of Anabaenopeptin G in Aquatic Ecosystems

Hypothesized Defense Mechanisms Against Biological Stressors

Anabaenopeptins, including anabaenopeptin G, are thought to provide a chemical defense for their producing cyanobacteria against various biological stressors. frontiersin.org This defense is primarily mediated through the inhibition of key enzymes in other organisms. mdpi.comresearchgate.netnih.gov

Anti-Predator Role Against Zooplankton and Crustaceans

One of the most studied ecological roles of anabaenopeptins is their defense against grazing zooplankton and crustaceans. mdpi.comresearchgate.netresearchgate.netnih.gov Anabaenopeptins have demonstrated inhibitory activity against digestive proteases in these organisms, which can impair their ability to properly digest and assimilate nutrients from ingested cyanobacteria. mdpi.comresearchgate.net This inhibitory action is a key component of the toxicity and adaptive advantage of anabaenopeptin-producing cyanobacteria against their grazers. mdpi.comresearchgate.netnih.gov

This compound, specifically, is a potent inhibitor of carboxypeptidase A, a digestive enzyme found in many animals. mdpi.comnih.govmdpi.comuva.nl The inhibition of such proteases can lead to reduced growth, reproduction, and survival of grazing zooplankton like Daphnia. asm.orgresearchgate.net While the filamentous nature of some cyanobacteria provides a primary physical defense against ingestion by Daphnia, the production of protease inhibitors like this compound offers a secondary, chemical defense. asm.org It is hypothesized that these compounds can disrupt the molting process in crustaceans by inhibiting the enzymes responsible for the hardening of their chitin-protein exoskeletons. asm.org

Table 1: Documented Effects of Anabaenopeptins on Zooplankton and Crustaceans

| Organism | Observed Effect | Anabaenopeptin Variant(s) Implicated (if specified) | Reference(s) |

|---|---|---|---|

| Daphnia magna | Inhibition of swimming behavior | Anabaenopeptin B | researchgate.net |

| Daphnia pulex | Toxic effects | General anabaenopeptins | nih.gov |

| Daphnia | Disruption of molting (hypothesized) | General anabaenopeptins | asm.org |

| General Zooplankton & Crustaceans | Inhibition of digestive proteases | General anabaenopeptins | mdpi.comresearchgate.netnih.gov |

| General Zooplankton & Crustaceans | Reduced growth and survival | General anabaenopeptins | researchgate.net |

Antagonistic Effects on Microbial Parasites (e.g., Chytrid Fungi, Amoeba)

Beyond macroscopic grazers, anabaenopeptins also appear to play a defensive role against microbial parasites. nih.govsemanticscholar.org Research suggests that these compounds can deter parasites such as chytrid fungi and amoeba. frontiersin.org Chytrid fungi are known parasites of cyanobacteria and can significantly impact their populations. researchgate.net The production of oligopeptides like anabaenopeptins is considered a defensive mechanism against chytrid parasitism, potentially by inhibiting proteases that the fungi release. mdpi.com This can reduce the virulence of the fungi and increase the survival of the cyanobacterial host. researchgate.net

Similarly, studies have shown that anabaenopeptin-producing cyanobacterial strains can have antagonistic effects on free-living amoebae, such as Acanthamoeba castellanii. mdpi.comnih.gov In some experiments, anabaenopeptin-producing strains caused a greater inhibition of amoeba growth than strains producing other toxins like microcystins, highlighting the importance of anabaenopeptins in defending against these microbial grazers. science.govresearchgate.net The mechanism is thought to involve the inhibition of protein phosphatases within the amoeba, leading to disruptions in cellular processes. researchgate.net

Table 2: Antagonistic Effects of Anabaenopeptins on Microbial Parasites

| Parasite | Observed Effect | Anabaenopeptin Variant(s) Implicated (if specified) | Reference(s) |

|---|---|---|---|

| Chytrid Fungi | Reduced virulence, increased cyanobacterial survival | General anabaenopeptins | mdpi.comfrontiersin.orgresearchgate.net |

| Acanthamoeba castellanii (Amoeba) | Inhibition of growth, mortality | General anabaenopeptins | mdpi.comnih.govscience.govresearchgate.net |

| General Microbial Parasites | Chemical defense | General anabaenopeptins | nih.govsemanticscholar.org |

Regulation of Cyanobacterial Population Dynamics and Cell Density

Anabaenopeptins may also play a role in regulating the population dynamics of the cyanobacteria that produce them. nih.govsemanticscholar.org It has been proposed that certain anabaenopeptins could act as signaling molecules that trigger cell lysis, leading to the collapse of cyanobacterial blooms. nih.govmdpi.com This form of programmed cell death could be a mechanism to control population density and recycle nutrients within the cyanobacterial community. mdpi.com

Furthermore, the production of anabaenopeptins can be influenced by cell density. researchgate.net Studies have shown that high-density cultivation of some cyanobacterial strains can lead to an increase in the diversity and quantity of secondary metabolites produced, including novel anabaenopeptin variants. researchgate.netasm.org This suggests a quorum-sensing-like mechanism where cell density influences the expression of genes related to anabaenopeptin synthesis, potentially as a response to increased competition or stress within the population. asm.org

Allelopathic Interactions with Other Aquatic Microorganisms

Allelopathy, the chemical inhibition of one organism by another, is another important ecological function attributed to anabaenopeptins. nih.gov These compounds can be released into the environment and affect the growth and survival of other phytoplankton and microorganisms. nih.govpjoes.comhelsinki.fi This can provide the anabaenopeptin-producing cyanobacteria with a competitive advantage by suppressing the growth of other primary producers. nih.gov

While the specific allelopathic effects of this compound are not extensively detailed in the available literature, the general class of anabaenopeptins is known to be involved in these interactions. For instance, novel anabaenopeptin variants have been found to have potent allelopathic activity against other cyanobacterial strains isolated from the same habitat. asm.org This indicates that anabaenopeptins can play a role in structuring phytoplankton communities and may contribute to the dominance of certain cyanobacterial species during bloom events.

Analytical Methodologies for the Detection and Characterization of Anabaenopeptin G

Chromatographic Separation Techniques for Isolation and Analysis

Chromatographic methods are essential for isolating anabaenopeptin G from the complex matrix of a cyanobacterial extract, which often contains numerous other peptide congeners and metabolites. Reversed-phase chromatography is the most common approach.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation of anabaenopeptins. Analytical methods typically employ C18 (octadecyl silane, ODS) columns, which separate compounds based on their hydrophobicity. nih.govasm.org A gradient elution using a binary solvent system, most commonly water (Solvent A) and acetonitrile (B52724) (Solvent B), is used to effectively resolve the different peptides. asm.orgfrontiersin.org To improve peak shape and resolution, the mobile phases are typically acidified with a small percentage of an acid modifier like trifluoroacetic acid (TFA) or formic acid (FA). asm.orgfrontiersin.org

In a typical HPLC analysis of anabaenopeptin-containing extracts, a linear gradient might start with a low percentage of acetonitrile, which is gradually increased over the course of the run to elute more hydrophobic compounds. asm.org Detection is often performed using a diode-array detector (DAD), monitoring at wavelengths around 210-214 nm for the peptide backbone and 280 nm if aromatic amino acids like tyrosine (present in this compound) are of interest. nih.govasm.org

Table 1: Example HPLC Conditions for Anabaenopeptin Analysis

| Parameter | Condition | Reference |

| Column | LiChrospher 100 ODS (5 µm) | asm.org |

| Mobile Phase A | Water with 0.05% (v/v) TFA | asm.orgfrontiersin.org |

| Mobile Phase B | Acetonitrile with 0.05% (v/v) TFA | asm.orgfrontiersin.org |

| Gradient | 20% to 50% Acetonitrile in 45 min | asm.org |

| Flow Rate | 1.0 mL/min | asm.org |

| Detection | Diode Array Detector (DAD) at 210 nm | asm.org |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. These improvements are achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For the analysis of cyanotoxins like this compound, UHPLC is often coupled with on-line solid-phase extraction (SPE) to pre-concentrate the analytes from water samples, thereby increasing method sensitivity. rsc.orgresearchgate.net This integrated approach allows for high-throughput screening of multiple cyanotoxin classes in a single, short run. rsc.org The chromatographic separation principles remain similar to HPLC, utilizing C18 columns and water/acetonitrile gradients with a formic acid modifier. rsc.orgrsc.org

Table 2: Example On-line SPE-UHPLC Conditions for Cyanotoxin Analysis

| Parameter | Condition | Reference |

| SPE Column | Hypersil Gold aQ (12 µm) | rsc.org |

| Analytical Column | Hypersil Gold C18 (1.9 µm) | rsc.org |

| Mobile Phase A | Water with 0.1% Formic Acid | rsc.orgrsc.org |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | rsc.orgrsc.org |

| Flow Rate | 550 µL/min | rsc.org |

| Run Time | 8 minutes | rsc.org |

Mass Spectrometry (MS)-Based Approaches for Structural Elucidation and Quantification

Mass spectrometry is the definitive tool for the analysis of anabaenopeptins, providing molecular weight, elemental composition (with high resolution), and structural information through fragmentation analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for both the targeted quantification and structural confirmation of anabaenopeptins. nih.govnih.gov In this setup, the eluent from the LC system is directed into a mass spectrometer, where molecules are ionized (typically via electrospray ionization, ESI) and separated by their mass-to-charge ratio (m/z). In a tandem MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed.

The fragmentation pattern is characteristic of the peptide's structure. For all anabaenopeptins, a key diagnostic fragment is the immonium ion of the conserved lysine (B10760008) residue, which appears at m/z 84.08136. mdpi.com Other characteristic fragments arise from the loss of the exocyclic amino acid and subsequent cleavages of the peptide ring, allowing for the deduction of the amino acid sequence. nih.govnih.gov This technique is sensitive enough to distinguish between isomers that may co-elute chromatographically but produce different fragment spectra. nih.gov

Table 3: Common Fragment Ion Types in Anabaenopeptin MS/MS Analysis

| Fragment Type | Description | Reference |

| [M+H]⁺ | Protonated molecule (precursor ion) | nih.gov |

| Immonium Ion (m/z 84.08) | Characteristic fragment for the conserved Lysine residue | mdpi.com |

| [M+H - X₁]⁺ | Loss of the exocyclic amino acid (position 1) | nih.gov |

| Peptide Ring Ion | Formed after the loss of the entire side chain | nih.gov |

| b- and y-ions | Fragments resulting from cleavage of peptide bonds within the ring | mdpi.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements (typically with an error of <5 ppm). rsc.orgmdpi.com This accuracy is crucial for determining the elemental formula of a compound, which is a key step in identifying unknown metabolites or confirming the identity of known ones like this compound without a pure standard. researchgate.net

When analyzing cyanobacterial extracts, LC-HRMS can be used in full-scan mode to screen for a wide range of potential toxins. mdpi.comresearchgate.net The high resolving power of the instrument allows it to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions and thus slightly different exact masses. rsc.org For this compound, with a structure of (Tyr)-Lys-Ile-Hty-MeHty-Ile, HRMS would be used to confirm its theoretical protonated molecular formula and mass.

Data-Independent Acquisition (DIA) is an advanced HRMS technique used for comprehensive suspect and non-target screening. mdpi.comresearchgate.net Unlike traditional MS/MS which fragments only pre-selected ions, a DIA method fragments all ions within specified m/z windows across the entire chromatographic run. mdpi.com This creates a complete and permanent digital record of all fragment ions for all detectable precursors in the sample.

This approach is particularly powerful for analyzing complex samples for anabaenopeptins, as it allows for the retrospective identification of compounds without prior knowledge of their presence. mdpi.comnih.gov Researchers can query the complex DIA dataset for the characteristic fragment ions of anabaenopeptins (e.g., m/z 84.08) to uncover potential congeners. This workflow has been successfully applied to the simultaneous screening of microcystins and anabaenopeptins in lake water, leading to the characterization of both known variants and previously unknown structures. researchgate.netnih.gov The DIA workflow is typically performed using an on-line SPE-UHPLC-HRMS system, combining efficient separation and concentration with comprehensive mass analysis. mdpi.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful and rapid technique for the analysis of peptides like this compound directly from small amounts of cyanobacterial cells. nih.govwaikato.ac.nz This method involves co-crystallizing the sample with a matrix, which absorbs laser energy and facilitates the ionization of the analyte molecules, primarily producing singly protonated ions. waikato.ac.nz The resulting ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio.

The utility of MALDI-TOF MS extends beyond simple detection. Post-source decay (PSD) and collision-induced dissociation (CID) modes can be employed to fragment the parent ion, providing valuable structural information. nih.gov For instance, the analysis of fragment ions can help in deducing the amino acid composition of the peptide. waikato.ac.nz In the case of this compound, which was first identified using this technique from Planktothrix agardhii HUB 011, MALDI-TOF MS played a crucial role in its initial discovery and characterization. nih.gov The technique has been successfully used to identify a range of oligopeptides, including anabaenopeptins, by analyzing the PSD fragments. waikato.ac.nz

The sample preparation for MALDI-TOF MS is relatively straightforward. Single colonies of cyanobacteria can be directly transferred to a stainless steel target, and a matrix solution (e.g., 2,5-dihydroxybenzoic acid in an acetonitrile-water mixture) is added to extract and co-crystallize the peptides. asm.org This allows for the rapid screening of various cyanobacterial strains or water blooms for the presence of secondary metabolites like this compound. nih.gov

Table 1: Key Aspects of MALDI-TOF MS in this compound Analysis

| Feature | Description | Reference |

| Principle | Analyte is co-crystallized with a matrix and ionized by a laser. The time-of-flight of the resulting ions is measured to determine their mass-to-charge ratio. | waikato.ac.nz |

| Ionization | Predominantly produces singly protonated ions. | waikato.ac.nz |

| Sample Preparation | Simple and rapid, often involving direct transfer of cyanobacterial cells onto a target with a matrix solution. | asm.org |

| Structural Information | Post-source decay (PSD) and collision-induced dissociation (CID) provide fragmentation data for structural elucidation. | nih.govwaikato.ac.nz |

| Application | Rapid screening of cyanobacterial samples for peptide metabolites, including the initial identification of this compound. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

While mass spectrometry is invaluable for initial detection and fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of complex molecules like this compound. waikato.ac.nzmdpi.com NMR provides detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule in solution. core.ac.uk

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the structure of anabaenopeptins. capes.gov.broup.com

1D NMR: ¹H NMR provides information about the different types of protons in the molecule and their chemical environment. ¹³C NMR provides similar information for the carbon skeleton. numberanalytics.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps in identifying the spin systems of individual amino acid residues. longdom.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. libretexts.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for connecting the individual amino acid residues to determine the peptide sequence. oup.comnih.gov

HOHAHA (Homonuclear Hartmann-Hahn) or TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a particular amino acid residue. oup.comnih.gov

The structures of numerous anabaenopeptins have been determined through the extensive use of these 2D NMR techniques, which allow for the unambiguous assignment of the planar structure. oup.comacs.org For example, the sequence of amino acids in anabaenopeptin T was determined by interpreting HMBC and ROESY correlations. oup.com

Table 2: Common 2D NMR Techniques for Anabaenopeptin Structure Elucidation

| Technique | Information Provided | Application in Anabaenopeptin Analysis | Reference |

| COSY | Shows correlations between J-coupled protons. | Identifies spin systems of individual amino acid residues. | longdom.orgresearchgate.net |

| HMQC/HSQC | Correlates protons to their directly attached carbons. | Assigns carbon signals to their corresponding protons within each amino acid. | oup.comnih.gov |

| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). | Connects amino acid residues to establish the peptide sequence. | oup.comnih.gov |

| HOHAHA/TOCSY | Shows correlations between all protons within a spin system. | Identifies all protons belonging to a single amino acid residue. | oup.comnih.gov |

Determining the absolute configuration of the chiral centers in this compound is a critical final step in its structural elucidation. While NMR itself can provide relative stereochemistry through techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which reveals through-space proximity of protons, the determination of absolute stereochemistry often requires additional methods. core.ac.uklongdom.org

For anabaenopeptins and other peptides, the stereochemistry of the constituent amino acids is often determined by chemical degradation followed by analysis using chiral chromatography, such as Marfey's method. researchgate.net However, NMR data, particularly the analysis of coupling constants and NOE data, can provide crucial clues to the relative stereochemistry of the amino acid residues within the cyclic structure. longdom.org By comparing observed NMR data with that of synthetic standards or by using empirical rules developed for similar compounds, the stereochemical arrangement can often be inferred. core.ac.uk For instance, the stereochemical assignment of complex natural products often involves comparing cross-peaks in COSY and NOESY spectra to confirm the arrangement of substituents. longdom.org

Synthetic Chemistry Approaches for Anabaenopeptin G and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Strategies for Anabaenopeptin Scaffold Assembly

A robust and divergent synthetic strategy has been developed for the production of various anabaenopeptins, utilizing an on-resin approach from start to finish. nih.govnih.gov This methodology facilitates the assembly of the linear peptide, the formation of the key ureido linkage, and the final macrocyclization on a solid support, which simplifies purification and allows for systematic diversification. nih.gov

The construction of the anabaenopeptin core begins with the stepwise assembly of the five amino acids that will form the macrocycle. This process is typically performed on a solid support, such as ChemMatrix resin, which is well-suited for the synthesis of complex peptides. nih.gov A key component of the strategy is the use of a specialized linker, such as a 4-(4-hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB) or a methyl-p-((4-hydroxymethyl-3-methoxyphenoxy)methyl) benzamide (B126) (MeDbz) linker, which facilitates a final self-cleaving cyclization. nih.govresearchgate.net

The synthesis follows the standard Fmoc/tBu strategy, proceeding from the C-terminus to the N-terminus of the pentapeptide sequence. nih.govulaval.ca In this process, each N-α-Fmoc-protected amino acid is sequentially coupled to the growing peptide chain attached to the resin. mdpi.com Coupling is promoted by activating agents, with hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) being a commonly used reagent, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). nih.gov To accommodate challenging couplings, such as those involving N-methylated amino acids, modified conditions including elevated temperatures (75–85°C) may be employed. nih.gov

| Component | Description | Role in Synthesis |

| Solid Support | ChemMatrix Resin | Provides a solid matrix for peptide assembly, offering good swelling properties in various solvents. nih.gov |

| Linker | MeDbz Linker | Anchors the peptide to the resin and is activated in the final step to facilitate a self-cleaving macrocyclization. nih.govresearchgate.net |

| Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | Protects the α-amino group of the amino acid during coupling; it is base-labile and removed before adding the next amino acid. ulaval.camdpi.com |

| Coupling Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Activates the carboxylic acid of the incoming amino acid to facilitate efficient amide bond formation. nih.gov |

| Base | DIEA (Diisopropylethylamine) | Acts as a non-nucleophilic base to facilitate the coupling reaction. |

A pivotal feature of modern anabaenopeptin synthesis is the late-stage introduction of the exocyclic amino acid via a ureido bond, followed by macrocyclization. nih.gov After the linear pentapeptide has been assembled on the resin and the terminal Fmoc group is removed, the free N-terminal amine is reacted with an activated form of the exocyclic amino acid to form the urea (B33335) linkage. ulaval.ca This has been achieved using precursors like p-nitrophenylcarbamate-activated amino acids. ulaval.ca

The final and most critical step is the macrocyclization. The strategy employs a head-to-side-chain cyclization, a hallmark of anabaenopeptin structure. nih.govresearchgate.net In this process, the ε-amino group of the lysine (B10760008) residue (at position 2 in the general structure) acts as the nucleophile. mdpi.comnih.gov It attacks the activated MeDbz linker at the C-terminus of the peptide chain. nih.govresearchgate.net This reaction is a concomitant cyclization and cleavage, where the formation of the macrocyclic lactam bond simultaneously releases the peptide from the solid support. nih.govresearchgate.net This self-cleaving mechanism is highly efficient and avoids the need for a separate, often harsh, cleavage step from the resin. nih.gov

On-Resin Stepwise Pentapeptide Synthesis

Optimization of Cyclization Conditions for Efficient Anabaenopeptin Production

Research has shown that the pH of the reaction medium is a crucial variable. nih.govresearchgate.net Optimization studies involving the screening of different pH levels have been conducted to achieve a balance that promotes the desired cyclization by the lysine ε-amine while suppressing premature hydrolysis of the linker or unintended cyclization involving the lysine α-amine. nih.govnih.govresearchgate.net For instance, performing the cyclization in the presence of a mild base like 10% DIPEA in an organic solvent such as acetonitrile (B52724) (MeCN) has been shown to prevent the hydrolysis of the MeDbz linker and improve yields. nih.gov

The choice of coupling reagents and reaction time also plays a significant role, particularly in related synthetic schemes. In the synthesis of namalide, an anabaenopeptin analog, various coupling reagents were tested for the macrolactamization step. nih.gov

| Reagent | Observation | Outcome |

| PyBOP/HOBt | Optimal conversion to the desired monomeric product after 3 hours. | Longer reaction times led to unidentified side products. nih.gov |

| PyBrOP/HOBt | A stronger activator that exclusively formed the dimeric side product. | Not suitable for monomeric cyclization. nih.gov |

| DIC/HOBt, HBTU/HOBt, HATU/HOBt | Slower cyclization rates compared to PyBOP/HOBt. | No improvement in the monomer-to-dimer ratio was observed. nih.gov |

These findings highlight the delicate balance required in the cyclization step and underscore the importance of empirical optimization for each specific anabaenopeptin target. Following cyclization, a final global deprotection step using a trifluoroacetic acid (TFA)-based cocktail is performed to remove any remaining side-chain protecting groups, yielding the final product after purification by reverse-phase HPLC. nih.gov

Divergent Synthetic Platforms for Accessing Anabaenopeptin Analogs

The development of a robust solid-phase synthesis has paved the way for divergent platforms capable of generating a wide array of anabaenopeptin analogs. nih.gov A divergent synthesis is one in which a common intermediate is used to create a library of structurally related compounds. mdpi.com

The key to this divergent approach is the late-stage installation of the ureido-linked exocyclic amino acid. nih.gov The synthetic design allows for the on-resin pentapeptide to be synthesized and then split into multiple batches. Each batch can then be reacted with a different activated amino acid to create diverse urea linkages at the N-terminus. This modularity enables the rapid generation of a library of analogs with variations at the exocyclic position (X¹), which is known to be a key determinant of biological activity. nih.govacs.org

Furthermore, the stepwise nature of the SPPS allows for the substitution of any amino acid within the cyclic core. For example, the resin-bound tripeptide could be divided into batches for the attachment of different amino acids at positions 3 and 2, and then split again for the attachment of the residue at position 1, providing extensive opportunities for synthetic diversification. nih.gov This strategic flexibility is invaluable for structure-activity relationship (SAR) studies, allowing researchers to probe how specific structural modifications affect the biological properties of the anabaenopeptin scaffold. This platform has been successfully used to produce natural anabaenopeptins such as A, B, and F, as well as oscillamide Y, demonstrating its effectiveness and versatility. nih.govresearchgate.net

Future Research Trajectories and Biotechnological Potential of Anabaenopeptin G

Advanced Understanding of Biosynthetic Regulation and Environmental Triggers

The production of anabaenopeptins, including anabaenopeptin G, is orchestrated by complex non-ribosomal peptide synthetase (NRPS) gene clusters. mdpi.comnih.gov A deeper understanding of the regulation of these biosynthetic pathways is a key area for future research. The expression of these genes and the subsequent production of anabaenopeptins are known to be influenced by a variety of environmental factors. mdpi.comresearchgate.net

Research has shown that environmental conditions such as light intensity, temperature, and nutrient availability can significantly affect the production of anabaenopeptins. mdpi.comd-nb.infoacs.org For instance, studies on Anabaena sp. 90 revealed that phosphorus-limited conditions led to higher concentrations of anabaenopeptins A and C. mdpi.com Similarly, for Aphanizomenon X008a, the production of anabaenopeptin F was highest at elevated temperatures and high light intensity. d-nb.info Future investigations should aim to elucidate the specific molecular mechanisms by which these environmental cues are sensed and translated into regulatory signals for the anabaenopeptin biosynthetic machinery. This could involve studying promoter regions of the NRPS genes, identifying transcription factors that respond to environmental stimuli, and understanding the role of global regulatory networks within the cyanobacterial cell. Furthermore, exploring the interplay between different environmental factors will be crucial for a holistic understanding of this compound production in natural and controlled environments.

The anabaenopeptin gene cluster (apt) has been identified in several cyanobacterial genera, including Anabaena, Nodularia, Nostoc, and Planktothrix. frontiersin.orgnih.govasm.org The organization of these gene clusters can vary, with some strains possessing single or dual starter modules, which contributes to the diversity of anabaenopeptin variants produced. mdpi.comresearchgate.net Advanced genomic and transcriptomic analyses of this compound-producing strains, such as Planktothrix agardhii HUB011, under different environmental conditions will be instrumental in pinpointing the specific regulatory elements and triggers for its biosynthesis. mdpi.comnih.gov

Exploration of Undiscovered this compound Congeners and Their Bioactivities

The structural diversity of anabaenopeptins is vast, with over 150 congeners reported to date. mdpi.com This diversity arises from the relaxed substrate specificity of the NRPS enzymes involved in their synthesis, allowing for the incorporation of various amino acids at different positions within the peptide structure. mdpi.commdpi.com The general structure of anabaenopeptins is X¹-CO-[Lys²-X³-X⁴-MeX⁵-X⁶], where the amino acid residues at positions X¹, X³, X⁴, X⁵, and X⁶ are variable. mdpi.comnih.gov

Future research should focus on the systematic exploration for novel congeners of this compound. This can be achieved through advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy applied to extracts from diverse cyanobacterial strains and environmental samples. researchgate.netoup.com By screening a wider range of cyanobacterial species, particularly from underexplored habitats, there is a high probability of discovering new structural variants of this compound with unique amino acid substitutions.

Once new congeners are identified and structurally characterized, it is imperative to evaluate their bioactivities. Anabaenopeptins are known to inhibit a range of enzymes, including carboxypeptidases, serine proteases (like trypsin and chymotrypsin), and protein phosphatases. mdpi.commdpi.comresearchgate.net Each new congener should be tested against a panel of these enzymes to determine its inhibitory potency and specificity. For example, this compound itself is a potent inhibitor of carboxypeptidase A. nih.govoup.com Understanding the structure-activity relationships (SAR) of these new congeners will provide valuable insights into the molecular determinants of their inhibitory activity and could guide the rational design of synthetic analogs with enhanced potency or selectivity.

Biotechnological Applications Stemming from Enzyme Inhibition Properties

The potent and often specific enzyme inhibitory activities of anabaenopeptins, including this compound, are the foundation for their biotechnological potential. mdpi.comresearchgate.netnih.gov A particularly promising application lies in the development of novel therapeutic agents.

Anabaenopeptins have demonstrated significant inhibitory activity against proteases involved in critical physiological processes. mdpi.comnih.gov One of the most notable targets is the thrombin-activatable fibrinolysis inhibitor (TAFIa), a key enzyme in the regulation of blood clotting. nih.gov Anabaenopeptins B, C, and F have shown high promise in selectively inhibiting TAFIa, suggesting their potential as antithrombotic agents. nih.gov Given that this compound is a potent inhibitor of carboxypeptidase A, a related zinc-containing metalloexopeptidase, it is plausible that it or its derivatives could also be explored for applications in cardiovascular medicine. mdpi.comnih.gov

Furthermore, the inhibition of serine proteases by certain anabaenopeptin congeners opens up possibilities for their use in other therapeutic areas. mdpi.commdpi.com Serine proteases are implicated in a wide range of diseases, including inflammation, cancer, and viral infections. nih.gov While some anabaenopeptins have shown weak or no activity against proteases like trypsin and chymotrypsin, others exhibit moderate inhibition. mdpi.comnih.gov Future research should involve screening this compound and its congeners against a broader array of clinically relevant proteases to identify potential lead compounds for drug development.

Strategies for Sustainable Production and Biosynthetic Pathway Engineering

To fully realize the biotechnological potential of this compound, the development of sustainable and efficient production methods is essential. Relying on extraction from natural cyanobacterial blooms is often unreliable and can be ecologically disruptive. Therefore, research into alternative production strategies is a critical future direction.

One approach is the optimization of culture conditions for this compound-producing cyanobacterial strains. As discussed in section 10.1, factors like light, temperature, and nutrient composition can be manipulated to enhance the yield of the desired compound. mdpi.comd-nb.info This requires a systematic investigation of various culture parameters to identify the optimal conditions for maximizing this compound production in photobioreactors.

A more advanced and potentially more fruitful strategy is the metabolic engineering of the anabaenopeptin biosynthetic pathway. This involves the heterologous expression of the anabaenopeptin gene cluster in a more tractable microbial host, such as Escherichia coli. nih.govtum.de This approach offers several advantages, including faster growth rates, simpler fermentation processes, and the potential for higher yields. The identification and characterization of the complete anabaenopeptin gene cluster is a prerequisite for this strategy. frontiersin.orgasm.org

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying anabaenopeptin G in environmental samples?

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with high-resolution tandem MS (HRMS/MS) for precise identification. For quantification, employ calibration curves using purified this compound standards. Matrix effects in environmental samples (e.g., cyanobacterial blooms) require validation via spike-and-recovery experiments .

- Data Example : In cyanobacterial extracts, this compound was detected via [M+H]⁺ ions at m/z 837.4, with fragmentation patterns confirming its cyclic structure .

Q. How does this compound differ structurally from other anabaenopeptins (e.g., anabaenopeptin A/B)?

- Methodology : Compare NMR data (e.g., ¹H, ¹³C, and 2D COSY) to resolve structural variations in the peptide ring and side chains. For example, this compound lacks the methyl group on the lysine residue present in anabaenopeptin B .

- Contradiction Note : Some studies report conflicting m/z values due to ionization variability; isotopic labeling or ion mobility spectrometry can resolve ambiguities .

Q. What preliminary assays are used to assess the bioactivity of this compound?

- Methodology : Screen for protease inhibition (e.g., carboxypeptidase A) using fluorogenic substrates. Dose-response curves (IC₅₀ values) and molecular docking simulations help prioritize targets for further study.

Advanced Research Questions

Q. How can the biosynthetic gene cluster (BGC) of this compound be characterized and manipulated?

- Methodology :

Perform genome mining using tools like antiSMASH to identify nonribosomal peptide synthetase (NRPS) and tailoring enzyme genes.

Validate BGC function via heterologous expression in E. coli or CRISPR-Cas9 knockout in native cyanobacteria.

Monitor metabolite production via LC-MS post-genetic modification .

- Data Gap : Limited studies link this compound’s BGC to ecological stressors (e.g., nitrogen limitation), necessitating transcriptomic profiling under varying conditions.

Q. What experimental designs address contradictory data on this compound’s ecological role in cyanobacterial blooms?

- Methodology :

- Hypothesis Testing : Compare this compound production in co-cultures (cyanobacteria + competing algae) versus monocultures to assess allelopathic effects.

- Confounding Factors : Control for pH, light, and nutrient gradients that influence peptide synthesis. Use multivariate statistics (e.g., PCA) to isolate this compound’s impact .

- Contradiction Analysis : Conflicting reports on its toxicity may stem from assay sensitivity (e.g., LC-MS vs. ELISA) or strain-specific biosynthesis .

Q. What strategies optimize the isolation of this compound from complex cyanobacterial matrices?

- Methodology :

Pre-fractionate extracts via solid-phase extraction (SPE) with C18 cartridges.

Apply preparative HPLC with a phenyl-hexyl column for high-purity isolation.

Validate purity via NMR and HRMS, ensuring no co-elution with analogs like anabaenopeptin A .

- Reproducibility Tip : Document solvent gradients and column temperatures explicitly, as minor variations drastically affect yield .

Methodological Recommendations

- Literature Review : Prioritize studies from Environmental Science and Pollution Research or Journal of Natural Products for reliable structural and ecological data .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw MS/MS spectra in repositories like GNPS .

- Peer Review : Submit experimental protocols to platforms like *Protocols.io * for community validation, addressing reproducibility concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.